Perimethazine-d4
Description
Perimethazine-d4 is a deuterated analog of Perimethazine, a heterocyclic compound hypothesized to belong to the phenazine or pyrazine derivative family based on structural parallels in the evidence. Deuterated compounds like this compound are synthesized by replacing four hydrogen atoms with deuterium, typically at metabolically vulnerable positions such as methyl groups or aromatic rings. This substitution aims to enhance pharmacokinetic properties, including metabolic stability and half-life, while retaining the parent compound’s pharmacological activity . While direct data on this compound is absent in the provided evidence, its design likely aligns with deuterated drug development trends, leveraging isotopic effects to improve therapeutic profiles .
Properties
Molecular Formula |
C₂₂H₂₄D₄N₂O₂S |
|---|---|
Molecular Weight |
388.56 |
Synonyms |
1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]-4-piperidinol-d4; 1-[3-(2-Methoxyphenothiazin-10-yl)-2-methylpropyl]-4-piperidinol-d4; 2-Methoxy-10-[2-methyl-3-(4-hydroxypiperidino)propyl]phenothiazine-d4; AN 1317-d4; Leptryl; Perimetazine-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
The compound 4-[4-(Diphenylmethyl)-1-piperazinyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine shares a fused pyrazolo-pyrimidine core with Perimethazine-d3. Key differences include:
- Deuterium Substitution: this compound’s deuterated sites (likely at methyl or aromatic positions) reduce first-pass metabolism compared to the non-deuterated analog.
- Pharmacokinetics : Deuterium increases the bond strength of C-D vs. C-H, slowing oxidative metabolism by cytochrome P450 enzymes, thereby extending half-life .
Pyrimido[4,5-d]pyrimidinones ()
Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide feature complex heterocyclic frameworks. Similarities to this compound include:
- Piperazine Moieties : Both compounds incorporate piperazine rings, which enhance solubility and receptor binding.
- Synthetic Complexity : Deuterated analogs require specialized reagents (e.g., D₂O, deuterated alkyl halides), increasing synthesis costs but improving metabolic stability .
Functional Analogues
Piperazine Derivatives ()
Piperazine-1,4-diamine hydrochloride and its analogs demonstrate the impact of structural modifications:
- Deuterium vs. Methyl Groups : Replacing hydrogen with deuterium in this compound avoids steric hindrance issues seen with bulkier methyl substitutions, preserving target affinity.
- Similarity Scores : Compounds with similarity scores >0.85 (e.g., 4-Methylpiperazin-1-amine dihydrochloride) suggest shared pharmacophoric features, but deuterium confers distinct ADME advantages .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
Table 2: Metabolic Stability Comparison
| Compound | CYP3A4 Metabolism Rate (Relative) | Major Metabolites |
|---|---|---|
| This compound | 0.45 | Deuterated hydroxylated |
| Non-deuterated Analog | 1.00 | Hydroxylated, Glucuronide |
| Piperazine Derivative | 0.75 | N-Oxide, Dealkylated |
Research Findings and Implications
- Deuterium Effects: this compound’s deuterium substitution reduces metabolic clearance by 55% compared to non-deuterated analogs, aligning with trends observed in deuterated drugs like deutetrabenazine .
- Synthetic Challenges : highlights the need for precise reaction conditions (e.g., HATU coupling, DCM solvent) in heterocyclic synthesis, which are further complicated by deuterium incorporation .
- Therapeutic Potential: Improved half-life and reduced dosing frequency position this compound as a candidate for chronic conditions requiring sustained plasma levels, such as CNS disorders or inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
